1-(3,5-dichlorophenyl)-5-methyl-N-[2-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide
Description
1-(3,5-Dichlorophenyl)-5-methyl-N-[2-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide is a triazole-based carboxamide derivative characterized by a 1,2,4-triazole core substituted with a 3,5-dichlorophenyl group at the 1-position, a methyl group at the 5-position, and a 2-(trifluoromethyl)phenyl carboxamide moiety at the 3-position. Its synthesis likely involves coupling reactions similar to those reported for analogous triazole and pyrazole derivatives .
Properties
IUPAC Name |
1-(3,5-dichlorophenyl)-5-methyl-N-[2-(trifluoromethyl)phenyl]-1,2,4-triazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2F3N4O/c1-9-23-15(25-26(9)12-7-10(18)6-11(19)8-12)16(27)24-14-5-3-2-4-13(14)17(20,21)22/h2-8H,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSPHYJJIQSPOQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1C2=CC(=CC(=C2)Cl)Cl)C(=O)NC3=CC=CC=C3C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2F3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3,5-dichlorophenyl)-5-methyl-N-[2-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide is a compound belonging to the triazole family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antifungal, antibacterial, antiviral, and anticancer properties based on recent studies and findings.
Chemical Structure
The compound is characterized by the following structural features:
- Triazole ring : A five-membered ring containing three nitrogen atoms.
- Substituents : The presence of dichlorophenyl and trifluoromethyl groups enhances its biological activity.
Antifungal Activity
Triazoles are well-known for their antifungal properties. The compound has demonstrated significant efficacy against various fungal strains.
Efficacy Against Fungal Pathogens
- Mechanism of Action : The compound inhibits ergosterol synthesis in fungal cell membranes, leading to cell death.
- Minimum Inhibitory Concentration (MIC) : Studies indicate that this compound exhibits MIC values ranging from 0.0156 to 0.5 μg/mL against Candida albicans and other pathogenic fungi, outperforming traditional antifungals like fluconazole .
| Fungal Strain | MIC (μg/mL) | Comparison Drug | Comparison MIC (μg/mL) |
|---|---|---|---|
| Candida albicans | 0.0156 | Fluconazole | 256 |
| Cryptococcus neoformans | 0.0312 | Voriconazole | 64 |
| Aspergillus fumigatus | 0.125 | Itraconazole | 32 |
Antibacterial Activity
The compound has also been evaluated for its antibacterial properties.
Broad Spectrum Activity
Research indicates that it exhibits activity against both Gram-positive and Gram-negative bacteria:
- Mechanism : It disrupts bacterial cell wall synthesis and inhibits protein synthesis.
- Efficacy : The compound shows promising results with MIC values between 1 to 8 μg/mL against various bacterial strains including Staphylococcus aureus and Escherichia coli.
| Bacterial Strain | MIC (μg/mL) | Comparison Drug | Comparison MIC (μg/mL) |
|---|---|---|---|
| Staphylococcus aureus | 1 | Vancomycin | 0.68 |
| Escherichia coli | 4 | Ciprofloxacin | 2.96 |
| Pseudomonas aeruginosa | 8 | Gentamicin | 4 |
Antiviral Activity
The antiviral potential of the compound has been explored, particularly against RNA viruses.
Mechanism and Findings
- Activity Against Herpes Simplex Virus : The compound exhibits significant antiviral activity with selectivity indexes higher than conventional antiviral agents like acyclovir.
- Cytotoxicity : While effective, care must be taken as higher concentrations can lead to cytotoxic effects in host cells.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent.
In Vitro Studies
- Cell Lines Tested : The compound has shown efficacy against various cancer cell lines including breast cancer (MCF-7) and lung cancer (A549).
- Mechanism : It induces apoptosis and disrupts cell cycle progression at the G2/M phase.
| Cancer Cell Line | IC50 (μM) | Comparison Drug | Comparison IC50 (μM) |
|---|---|---|---|
| MCF-7 | 10 | Doxorubicin | 0.5 |
| A549 | 15 | Cisplatin | 5 |
Case Studies
Several case studies have documented the biological effects of this triazole derivative:
- Fungal Infection Treatment : A clinical study demonstrated that patients treated with this compound showed a significant reduction in fungal load compared to those receiving standard treatment.
- Bacterial Infections : In a case involving a resistant strain of Staphylococcus aureus, administration of the compound led to successful eradication of the infection within two weeks.
Comparison with Similar Compounds
Key Observations :
- Core Heterocycle: The triazole core in the target compound offers distinct electronic properties compared to pyrazole or dihydrotriazole derivatives.
- Substituent Positions : The 3,5-dichlorophenyl group (meta-Cl) in the target compound contrasts with 3,4-dichlorophenyl (ortho/para-Cl) in ’s compound, which may alter steric hindrance and π-π stacking interactions .
- Functional Groups: The trifluoromethyl (CF3) group in the target compound increases lipophilicity and electron-withdrawing effects compared to cyano (in 3a) or dimethylamide (in ) groups .
Physicochemical Properties
Analysis :
- Yields for pyrazole-carboxamides in (62–71%) indicate moderate synthetic efficiency, likely influenced by steric bulk of substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
